molecular formula C8H10BrFN2 B13857280 1-(5-Bromo-2-fluorophenyl)-1,2-ethanediamine

1-(5-Bromo-2-fluorophenyl)-1,2-ethanediamine

Cat. No.: B13857280
M. Wt: 233.08 g/mol
InChI Key: GGKNULBCXWRZNY-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-1,2-ethanediamine is an organic compound with the molecular formula C8H10BrFN2 It is a derivative of ethanediamine, where one of the hydrogen atoms is replaced by a 5-bromo-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-fluorophenyl)-1,2-ethanediamine typically involves the reaction of 5-bromo-2-fluoroaniline with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to optimize yield and efficiency. The reactants are fed into a reactor where they undergo the desired chemical transformation. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)-1,2-ethanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)-1,2-ethanediamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-1,2-ethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-2-fluorophenyl)ethanone: A related compound with a ketone group instead of an amine group.

    1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone: Another similar compound with a pyrrolidinone ring.

Uniqueness

1-(5-Bromo-2-fluorophenyl)-1,2-ethanediamine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

GGKNULBCXWRZNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)N)F

Origin of Product

United States

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